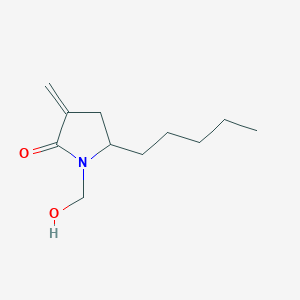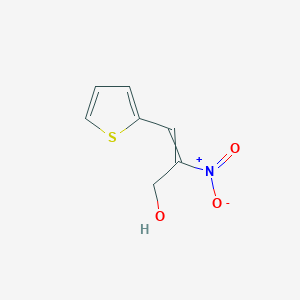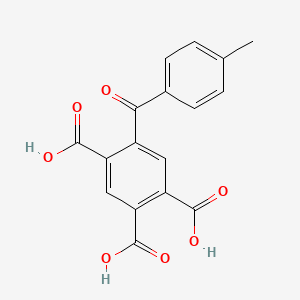
1,2,4-Benzenetricarboxylic acid, 5-(4-methylbenzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Benzenetricarboxylic acid, 5-(4-methylbenzoyl)- is a complex organic compound with the molecular formula C17H12O7 It is a derivative of 1,2,4-benzenetricarboxylic acid, where one of the carboxyl groups is substituted with a 4-methylbenzoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,4-Benzenetricarboxylic acid, 5-(4-methylbenzoyl)- can be synthesized through a multi-step process involving the acylation of 1,2,4-benzenetricarboxylic acid. The typical synthetic route includes:
Acylation Reaction: The introduction of the 4-methylbenzoyl group to the 1,2,4-benzenetricarboxylic acid using a Friedel-Crafts acylation reaction. This involves the use of an acyl chloride (4-methylbenzoyl chloride) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The crude product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Benzenetricarboxylic acid, 5-(4-methylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxyl groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,2,4-Benzenetricarboxylic acid, 5-(4-methylbenzoyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2,4-benzenetricarboxylic acid, 5-(4-methylbenzoyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Benzenetricarboxylic acid: The parent compound, which lacks the 4-methylbenzoyl group.
1,2,4,5-Benzenetetracarboxylic acid: A similar compound with an additional carboxyl group.
Trimellitic acid: Another derivative of 1,2,4-benzenetricarboxylic acid with different substituents.
Uniqueness
1,2,4-Benzenetricarboxylic acid, 5-(4-methylbenzoyl)- is unique due to the presence of the 4-methylbenzoyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
847802-80-6 |
|---|---|
Molekularformel |
C17H12O7 |
Molekulargewicht |
328.27 g/mol |
IUPAC-Name |
5-(4-methylbenzoyl)benzene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C17H12O7/c1-8-2-4-9(5-3-8)14(18)10-6-12(16(21)22)13(17(23)24)7-11(10)15(19)20/h2-7H,1H3,(H,19,20)(H,21,22)(H,23,24) |
InChI-Schlüssel |
AWDBXGGSMBRVBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


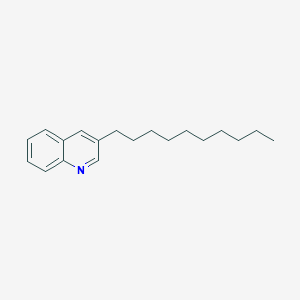
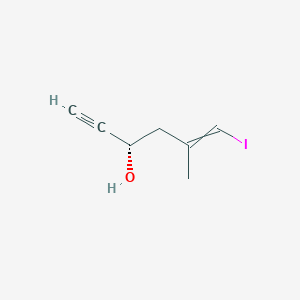
![4-[(Hexadecylamino)methyl]-2-methoxyphenol](/img/structure/B14202749.png)
![1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one](/img/structure/B14202756.png)
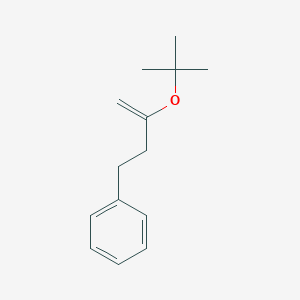


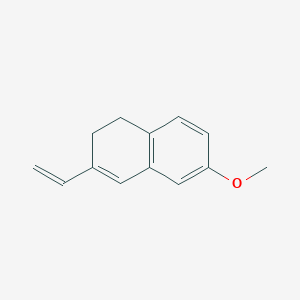
![[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14202808.png)



